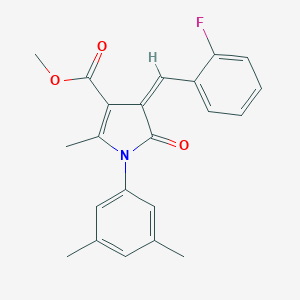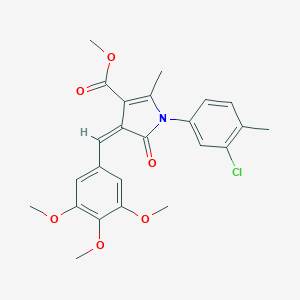![molecular formula C26H23F3N4O5 B297493 N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide](/img/structure/B297493.png)
N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has shown promising results in scientific research applications. It is a hydrazide derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide involves the inhibition of certain signaling pathways that are involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in these pathways.
Biochemical and Physiological Effects:
N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit the proliferation of cancer cells. The compound has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using this compound is its toxicity. It has been shown to be toxic to normal cells at high concentrations.
Orientations Futures
For N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide include further studies on its potential as an anticancer agent, anti-inflammatory agent, and anti-oxidant agent. The compound could also be modified to reduce its toxicity to normal cells and increase its specificity for cancer cells. Additionally, studies could be conducted on the compound's potential as a drug delivery system for other drugs.
Méthodes De Synthèse
The synthesis of N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide involves the reaction of 2-(3-methoxy-4-hydroxybenzylidene)hydrazinecarboxamide with 2-(3-(trifluoromethyl)anilino)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent. The reaction mixture is then stirred at room temperature for a specific amount of time to obtain the desired product.
Applications De Recherche Scientifique
N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.
Propriétés
Nom du produit |
N-benzyl-2-[2-(3-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide |
|---|---|
Formule moléculaire |
C26H23F3N4O5 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
N-benzyl-N//'-[(E)-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H23F3N4O5/c1-37-22-12-18(15-31-33-25(36)24(35)30-14-17-6-3-2-4-7-17)10-11-21(22)38-16-23(34)32-20-9-5-8-19(13-20)26(27,28)29/h2-13,15H,14,16H2,1H3,(H,30,35)(H,32,34)(H,33,36)/b31-15+ |
Clé InChI |
ATAOXZUTXLWMNW-IBBHUPRXSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)

![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)

![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
